1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
This compound features a spirocyclic architecture combining a benzo[e]pyrazolo[1,5-c][1,3]oxazine core with a piperidine ring. Key structural elements include a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at position 2, an ethoxy substituent at position 7, and an acetylated piperidine moiety.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-7-ethoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-3-30-22-6-4-5-18-20-14-19(17-7-8-21-23(13-17)32-15-31-21)26-28(20)25(33-24(18)22)9-11-27(12-10-25)16(2)29/h4-8,13,20H,3,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNIUXFMGVVPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 421.5 g/mol . Its structural complexity arises from the presence of multiple functional groups including a benzo[d][1,3]dioxole moiety and a piperidine ring, which are known to contribute to various biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 899972-44-2 |
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of similar derivatives against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 80 nM , indicating potent antibacterial effects .
Antidiabetic Potential
Recent investigations have focused on the antidiabetic properties of benzodioxole derivatives. A study reported that specific derivatives demonstrated inhibitory effects on α-amylase, an enzyme critical in carbohydrate metabolism. The standout compounds showed IC50 values ranging from 2.57 to 4.28 µg/mL , suggesting their potential as therapeutic agents in managing diabetes .
Neuroprotective Effects
The neuroprotective potential of compounds similar to This compound has been explored in relation to neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.
Study on Antibacterial Activity
In a comparative study examining the antibacterial efficacy of various benzodioxole derivatives, it was found that the compound exhibited superior activity against Staphylococcus aureus and Sarcina. The results indicated that modifications to the benzodioxole structure could enhance antibacterial potency significantly .
Investigation of Antidiabetic Effects
A detailed investigation into the antidiabetic effects revealed that certain derivatives could effectively inhibit α-amylase activity, leading to decreased glucose absorption in vitro. These findings suggest a mechanism through which these compounds could aid in blood sugar regulation .
Comparison with Similar Compounds
5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Structural Differences : Lacks the spiro-piperidine system and ethoxy group; instead, it has a bromine substituent at position 9 and a phenyl group at position 2.
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Structural Differences : Substitutes the benzo[d][1,3]dioxol-5-yl group with a 4-ethoxyphenyl moiety.
Functional Analogues
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone
Quinazoline-Based Derivatives (e.g., Compound 17 from )
- Structural Differences : Replaces the pyrazolo-oxazine core with a triazolo-quinazoline system.
- Functional Impact : The quinazoline scaffold is associated with kinase inhibition (e.g., HDAC6), highlighting how core heterocycle modifications redirect biological activity .
Data Tables
Table 1. Structural and Pharmacokinetic Comparisons
*Estimated based on analogous compounds.
Research Findings and Mechanistic Insights
- Similarity Indexing : Using Tanimoto coefficients, compounds with ≥70% structural similarity (e.g., aglaithioduline vs. SAHA) often share overlapping biological targets . The target compound’s methylenedioxyphenyl group may confer similarity to HDAC inhibitors or antimicrobial agents .
- Gene Expression Profiling: Compounds with connectivity scores < -80 in cMAP databases () are predicted to reverse disease-associated gene expression.
- Divergent Activities : Despite shared cores, substituent variations drastically alter function. For example, ethoxy groups enhance metabolic stability compared to hydroxylated analogues .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the presence of the benzo[d][1,3]dioxole, ethoxy, and piperidine groups. For example, the ethoxy group shows a triplet near δ 1.3 ppm (¹H) and a quartet near δ 60 ppm (¹³C) .
- X-ray crystallography : Resolves spiro junction geometry and confirms stereochemistry, particularly for chiral centers in the piperidine ring .
- GC-MS/EI-HRMS : Identifies molecular ions (e.g., [M+H]⁺) and detects impurities (e.g., 2% isomerization byproducts) .
How do functional groups influence the compound’s reactivity and biological interactions?
Advanced Research Question
- Benzo[d][1,3]dioxole : Enhances metabolic stability and hydrophobic interactions with target proteins .
- Ethoxy group : Modulates electron density in the pyrazolo-oxazine ring, affecting binding affinity to enzymes like kinases .
- Spiro-piperidine system : Restricts conformational flexibility, improving selectivity for receptor subtypes (e.g., serotonin receptors) .
- Ethanone moiety : Serves as a hydrogen bond acceptor, critical for interactions with catalytic residues in enzyme pockets .
How can contradictory bioactivity data across assays be systematically addressed?
Advanced Research Question
- Assay validation : Compare results across orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid micelle formation, which may artificially reduce activity in cell assays .
- Metabolite profiling : LC-MS/MS can identify active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .
What computational strategies are effective for predicting SAR in structural analogs?
Advanced Research Question
- Docking studies : Use AutoDock Vina to model interactions with targets like CYP450 isoforms, focusing on the spiro junction’s steric effects .
- QSAR modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with logP and IC₅₀ values .
- MD simulations : Analyze the piperidine ring’s conformational dynamics in aqueous vs. membrane-bound states .
What are the challenges in synthesizing enantiopure forms, and how can they be mitigated?
Advanced Research Question
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, particularly for the piperidine moiety .
- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective cycloadditions .
- Crystallization-induced diastereomer resolution : Introduce a temporary chiral auxiliary (e.g., menthol ester) during synthesis .
How do structural analogs with modified benzo[d][1,3]dioxole substituents affect potency and selectivity?
Advanced Research Question
- Electron-withdrawing groups (e.g., Br) : Increase metabolic stability but reduce membrane permeability .
- Extended conjugation (e.g., thiophene) : Enhance π-π stacking with aromatic residues in target proteins, improving IC₅₀ by 3–5-fold .
- Bulkier substituents (e.g., tert-butyl) : Introduce steric hindrance, reducing off-target binding to hERG channels .
What strategies validate target engagement in complex biological systems?
Advanced Research Question
- Photoaffinity labeling : Incorporate a diazirine moiety to crosslink the compound with bound proteins, followed by pull-down assays .
- SPR/BLI : Measure real-time binding kinetics to immobilized receptors (e.g., KD values <100 nM for serotonin receptors) .
- Thermal shift assays : Monitor protein melting temperature (ΔTm) to confirm stabilization upon ligand binding .
How can synthetic byproducts and isomers be identified and minimized?
Basic Research Question
- HPLC-DAD/MS : Detect and quantify byproducts (e.g., regioisomers from cycloaddition side reactions) .
- Reaction monitoring : Use in-situ IR to track intermediate formation and optimize reaction times .
- Additive screening : Introduce scavengers (e.g., molecular sieves) to trap water and prevent hydrolysis of sensitive intermediates .
What are the implications of the compound’s logP and solubility for in vivo studies?
Advanced Research Question
- logP optimization : Aim for 2–3 to balance blood-brain barrier penetration and renal clearance .
- Prodrug derivatization : Introduce phosphate esters to enhance aqueous solubility for intravenous administration .
- Nanoformulation : Use liposomal encapsulation to improve bioavailability in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
